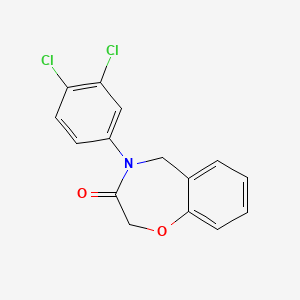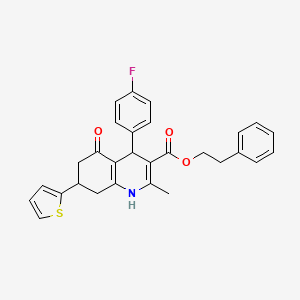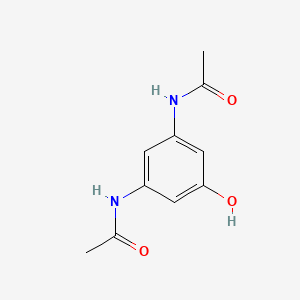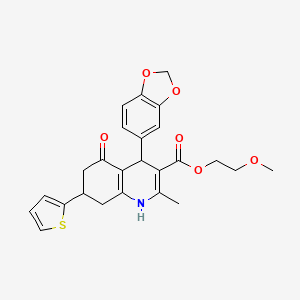
(2E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a nitrophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 2-nitrobenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves the condensation of 4-fluoroaniline with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a catalyst, such as piperidine, to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reaction rate and improve product selectivity.
Purification Techniques: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amino derivatives formed by the reduction of the nitro group.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
(2E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.
(2E)-2-cyano-N-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a bromine atom instead of a fluorine atom.
(2E)-2-cyano-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
(2E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C16H10FN3O3 |
|---|---|
Molecular Weight |
311.27 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H10FN3O3/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20(22)23/h1-9H,(H,19,21)/b12-9+ |
InChI Key |
IUTOLZYZPYDJKD-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11088950.png)
![N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine](/img/structure/B11088953.png)

![Ethyl (8-methyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B11088956.png)
![3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11088957.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088970.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B11088972.png)

![3-[(4-tert-butylphenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11088983.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]propanoic acid](/img/structure/B11088984.png)

![4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11089012.png)
![2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11089019.png)
